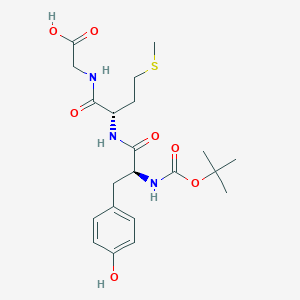
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine is a synthetic peptide derivative that incorporates the tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and research due to its stability and ease of handling. The Boc group is a common protecting group for amines in organic synthesis, providing protection during various chemical reactions and ensuring the integrity of the amino acid sequence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine undergoes various chemical reactions, including:
Coupling Reactions: The protected peptide can be further elongated by coupling with other amino acids or peptide fragments using peptide coupling reagents.
Oxidation and Reduction: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide or methionine sulfone under oxidative conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine form of the peptide.
Oxidation: Oxidation of methionine results in methionine sulfoxide or methionine sulfone.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, serving as a building block in peptide synthesis.
Biology: Employed in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Investigated for its potential therapeutic applications, including the development of peptide-based drugs and vaccines.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine primarily involves its role as a protected peptide intermediate. The Boc group provides stability during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free peptide can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The methionine residue can undergo oxidation, which may influence the peptide’s activity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-t-BOC-MDMA: A synthetic precursor to MDMA, used in chemical synthesis.
N-t-BOC-ketamine: A protected form of ketamine, used in research and synthesis.
N-t-BOC-methamphetamine: A protected form of methamphetamine, used in chemical synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine is unique due to its specific amino acid sequence and the presence of the Boc protecting group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
47710-78-1 |
|---|---|
Formule moléculaire |
C21H31N3O7S |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H31N3O7S/c1-21(2,3)31-20(30)24-16(11-13-5-7-14(25)8-6-13)19(29)23-15(9-10-32-4)18(28)22-12-17(26)27/h5-8,15-16,25H,9-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,30)(H,26,27)/t15-,16-/m0/s1 |
Clé InChI |
DIMZBANHWJFXDX-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)

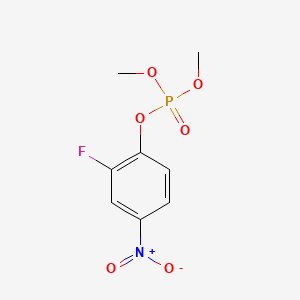
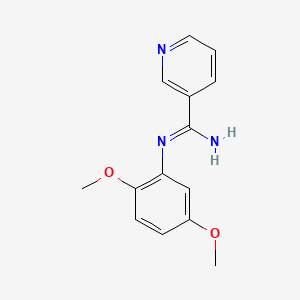
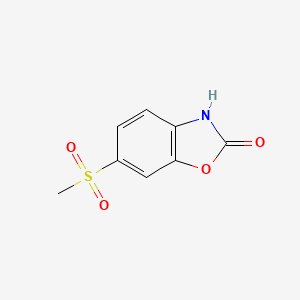
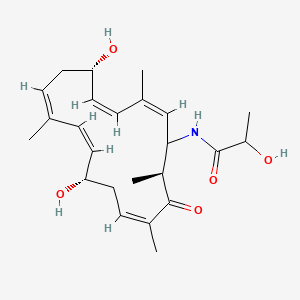
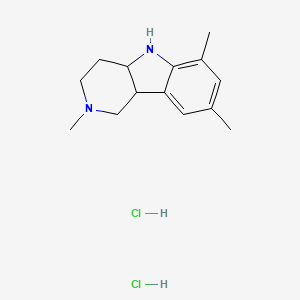
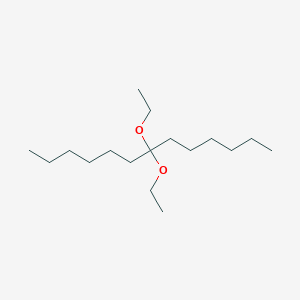
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
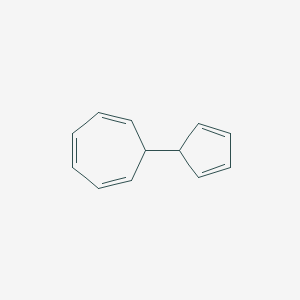
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
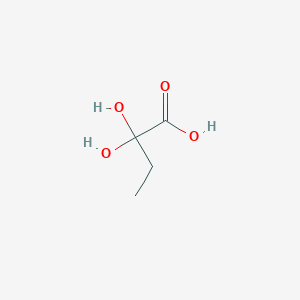

![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
